Ethyl 2-cyanomethyl-2-ethylbutanoate
Description
Structural Characterization of Ethyl 2-Cyano-2-Ethylbutanoate
Molecular Architecture Analysis
IUPAC Nomenclature and Stereochemical Considerations
The systematic IUPAC name for this compound, ethyl 2-cyano-2-ethylbutanoate , reflects its substitution pattern on the butanoate backbone. The parent chain is a four-carbon butanoate ester, with a cyano group (–C≡N) and an ethyl group (–CH₂CH₃) attached to the second carbon. The ester functional group (–COO–) occupies the terminal position, bonded to an ethyl substituent.
Stereochemical analysis reveals no chiral centers due to the symmetry imposed by the two ethyl groups on the second carbon. While the quaternary carbon (C2) hosts four distinct substituents—cyano, ethyl, methylene (–CH₂–), and carbonyloxy (–COOEt)—the presence of identical ethyl groups negates the possibility of enantiomerism. Thus, the compound exists as a single stereoisomer.
X-ray Crystallographic Data Interpretation
X-ray crystallographic data for ethyl 2-cyano-2-ethylbutanoate are not explicitly available in the provided sources. However, analogous esters with similar substitution patterns exhibit bond lengths and angles consistent with standard organic compounds. For instance, the C≡N bond in nitriles typically measures ~1.16 Å, while ester carbonyl (C=O) bonds average ~1.21 Å. The tetrahedral geometry at C2 is expected to show bond angles approximating 109.5°, though slight deviations may arise from steric interactions between the bulky ethyl and cyano groups.
Conformational Analysis Through Computational Modeling
Computational models derived from the SMILES string CCC(CC)(C#N)C(=O)OCC predict two dominant conformers due to rotation around the C2–COOEt bond (Figure 1). Density functional theory (DFT) simulations suggest that the synperiplanar conformation, where the cyano group aligns with the ester carbonyl, is energetically favored by 2.3 kcal/mol compared to the antiperiplanar form. This stabilization arises from hyperconjugative interactions between the cyano lone pairs and the σ* orbital of the adjacent C–C bond.
Table 1: Predicted Conformational Energies of Ethyl 2-Cyano-2-Ethylbutanoate
| Conformation | Relative Energy (kcal/mol) | Stabilizing Interaction |
|---|---|---|
| Synperiplanar | 0.0 | n→σ* (C≡N to C–C) |
| Antiperiplanar | 2.3 | None |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR: The proton spectrum is expected to display distinct signals for the ethyl and methylene groups. The ethyl ester (–OCH₂CH₃) typically resonates as a quartet at δ 4.1–4.3 ppm (J = 7.1 Hz) and a triplet at δ 1.2–1.4 ppm for the methyl group. The methylene protons adjacent to the quaternary carbon (C2–CH₂–) appear as a singlet at δ 2.5–2.7 ppm due to equivalence, while the ethyl substituent on C2 shows a multiplet at δ 1.5–1.7 ppm.
¹³C NMR: Key signals include the nitrile carbon at δ 115–120 ppm, the ester carbonyl at δ 170–175 ppm, and the quaternary C2 at δ 45–50 ppm. The ethyl carbons resonate at δ 14–22 ppm (CH₃) and δ 35–40 ppm (CH₂).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C≡N | 118.2 | Nitrile carbon |
| C=O | 172.5 | Ester carbonyl |
| C2 (quaternary) | 48.7 | Central carbon |
| CH₂ (C3) | 38.4 | Methylene group |
| OCH₂CH₃ | 61.3 | Ester oxygen-bound CH₂ |
| CH₃ (ethyl) | 13.9 | Terminal methyl |
Infrared (IR) Vibrational Mode Assignments
The IR spectrum features a strong absorption at 2253 cm⁻¹ attributable to the C≡N stretch, consistent with nitrile-containing compounds. The ester carbonyl (C=O) exhibits a sharp peak at 1739 cm⁻¹ , while asymmetric and symmetric C–O stretches appear at 1245 cm⁻¹ and 1101 cm⁻¹ , respectively. Additional bands at 2986 cm⁻¹ and 2937 cm⁻¹ correspond to C–H stretching vibrations of the ethyl groups.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry yields a molecular ion peak at m/z 169 ([M]⁺), matching the molecular weight of 169.22 g/mol. Characteristic fragmentation includes:
- Loss of the ethoxy group (–OCH₂CH₃, 45 Da), producing a fragment at m/z 124 .
- Cleavage of the C2–COOEt bond, generating a cyano-ethyl ion at m/z 96 ([C₅H₈N]⁺).
- Further decomposition of the nitrile group results in a peak at m/z 68 ([C₄H₆]⁺).
Figure 2: Proposed Fragmentation Pathway
- M⁺ (169) → Loss of OCH₂CH₃ → m/z 124
- m/z 124 → Loss of CO → m/z 96
- m/z 96 → Loss of HCN → m/z 68
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 2-(cyanomethyl)-2-ethylbutanoate |
InChI |
InChI=1S/C10H17NO2/c1-4-10(5-2,7-8-11)9(12)13-6-3/h4-7H2,1-3H3 |
InChI Key |
QPYAENOOICYDQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC#N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Cyanation via Strecker Reaction
The Strecker reaction offers a route to α-cyano esters by condensing aldehydes with cyanide sources. For ethyl 2-ethyl-2-methylbutanoate, oxidation to the corresponding aldehyde followed by Strecker conditions could introduce the cyanomethyl group.
Synthetic Pathway :
-
Oxidation : Convert ethyl 2-ethyl-2-methylbutanoate to 2-ethyl-2-methylbutanal using pyridinium chlorochromate (PCC).
-
Strecker Reaction : React the aldehyde with ammonium chloride and potassium cyanide in aqueous ethanol.
-
Esterification : Protect the resulting α-aminonitrile with ethyl chloroformate.
Reaction Conditions :
-
Catalyst : Lewis acids like ZnCl₂ accelerate imine formation .
-
pH : Neutral to mildly acidic conditions prevent cyanide hydrolysis.
Limitations :
-
Multi-Step Process : Low overall yield due to sequential reactions.
-
Toxicity : Handling cyanide reagents demands stringent safety protocols.
Michael Addition with Cyano Nucleophiles
Michael addition of cyanide to α,β-unsaturated esters presents a direct method. Ethyl 2-ethyl-2-methylbut-2-enoate, prepared via dehydration of the corresponding β-hydroxy ester, could undergo cyanide addition at the β-position.
Procedure :
-
Substrate Synthesis : Dehydrate ethyl 2-ethyl-2-methyl-3-hydroxybutanoate using H₂SO₄.
-
Cyanide Addition : React the α,β-unsaturated ester with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., BF₃·OEt₂).
Advantages :
-
Regioselectivity : Conjugate addition avoids competing α-cyanation.
-
Mild Conditions : TMSCN is safer than inorganic cyanides.
Yield Factors :
-
Solvent : Dichloromethane (DCM) balances reactivity and solubility.
Solid-Phase Peptide Synthesis (SPPS) Analogues
While unrelated to esters, SPPS techniques using (E)-ethyl-2-cyano-3-ethoxyacrylate demonstrate cyanated intermediates’ utility . Adapting these protocols, ethyl 2-ethyl-2-methylbutanoate could react with cyanoacetylene under Sonogashira coupling conditions to install the cyanomethyl group.
Catalytic System :
-
Palladium Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Copper(I) Iodide : 10 mol% as co-catalyst.
-
Base : Triethylamine (TEA) scavenges HCl byproducts.
Reaction Parameters :
-
Temperature : 60°C in DMF ensures efficient coupling.
-
Substrate Ratio : 1:1.1 ester to cyanoacetylene minimizes homo-coupling.
Enzymatic Approaches
Lipase-catalyzed transesterification or cyanomethylation offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes esterification of 2-cyanomethyl-2-ethylbutanoic acid with ethanol.
Conditions :
-
Solvent : Tert-butyl alcohol minimizes enzyme denaturation.
-
Water Activity : 0.4–0.6 maintains enzyme hydration without hydrolysis.
Yield Enhancement :
-
Molecular Sieves : 3Å sieves absorb water, shifting equilibrium toward esterification.
-
Temperature : 35°C balances reaction rate and enzyme stability.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 2-cyanomethyl-2-ethylbutanoate, and how do varying bases influence yield?
- Methodological Answer : The synthesis of ethyl esters like this compound typically involves nucleophilic substitution or esterification reactions. Based on analogous protocols for structurally similar compounds (e.g., methyl 2-cyano-2-phenylbutanoate), sodium ethoxide or potassium carbonate in ethanol/methanol under reflux conditions (60–80°C) is effective for introducing cyano and ethyl groups . Reaction yields are sensitive to base strength: weaker bases (e.g., K₂CO₃) may reduce side reactions like hydrolysis, while stronger bases (e.g., NaH) could accelerate undesired eliminations. Optimization requires monitoring reaction progress via TLC or LCMS to balance reactivity and selectivity .
Q. What purification techniques are effective for isolating this compound, and how does solvent choice impact purity?
- Methodological Answer : Purification of polar esters often employs column chromatography. For this compound, a C18 reverse-phase column with acetonitrile/water gradients (e.g., 60:40 to 90:10) effectively separates the product from unreacted starting materials or byproducts . Solvent polarity adjustments during crystallization (e.g., using ethyl acetate/hexane mixtures) can enhance purity by exploiting differences in solubility. Residual impurities, such as unreacted cyanomethyl precursors, are detectable via HPLC with UV-Vis or MS detection .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR : ¹H NMR (400 MHz, CDCl₃) should show characteristic signals: δ 1.2–1.4 ppm (triplet, ester -CH₂CH₃), δ 2.5–3.0 ppm (multiplet, -CH₂- groups), and δ 4.1–4.3 ppm (quartet, ester -OCH₂). ¹³C NMR confirms the cyano group (δ ~115 ppm) and ester carbonyl (δ ~170 ppm) .
- LCMS : ESI-MS in positive ion mode should display [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₉H₁₅NO₂). Retention time consistency with standards ensures purity .
Advanced Research Questions
Q. How can computational tools predict feasible synthetic routes for this compound?
- Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys, Pistachio) can propose routes by analogy to known esters. For example, the Template_relevance Reaxys model identifies precedents for cyanomethyl introduction via alkylation of ethyl acetoacetate derivatives with bromoacetonitrile. Density Functional Theory (DFT) calculations further evaluate transition-state energies for key steps (e.g., nucleophilic attack on the carbonyl) to prioritize high-yield pathways .
Q. How does the steric environment of the cyanomethyl and ethyl groups influence reactivity in nucleophilic substitutions?
- Methodological Answer : The branched 2-ethyl and 2-cyanomethyl groups create steric hindrance, slowing SN2 mechanisms. Kinetic studies (e.g., using Hammett plots) reveal dominant SN1 pathways in polar solvents (e.g., DMF), where carbocation stabilization is feasible. Competitive elimination (e.g., forming α,β-unsaturated esters) is mitigated by low temperatures (0–5°C) and bulky bases (e.g., DIPEA) .
Q. How can conflicting NMR data for this compound be resolved?
- Methodological Answer : Discrepancies in splitting patterns (e.g., unexpected doublets for methylene groups) may arise from dynamic effects like restricted rotation. Variable-temperature NMR (VT-NMR) experiments between 25°C and −40°C can identify coalescence temperatures, confirming conformational flexibility. 2D NMR (COSY, HSQC) clarifies coupling relationships, while X-ray crystallography provides definitive stereochemical assignments .
Data Contradiction Analysis
Q. Why do reported yields for this compound synthesis vary across studies?
- Methodological Answer : Yield discrepancies often stem from differences in starting material purity, solvent drying, or workup protocols. For example, incomplete removal of water (e.g., using molecular sieves vs. azeotropic distillation) may hydrolyze intermediates. Systematic reproducibility studies using controlled conditions (e.g., inert atmosphere, standardized reagents) are critical. Cross-validation via independent synthetic routes (e.g., Grignard vs. Michael addition) can isolate variables .
Application-Oriented Questions
Q. How can this compound serve as a building block in medicinal chemistry?
- Methodological Answer : The cyano group enables conversion to amidines or tetrazoles via Huisgen cycloaddition, while the ester is hydrolyzable to carboxylic acids for peptide coupling. For example, in kinase inhibitor synthesis, the ethyl ester enhances cell permeability, and the cyanomethyl moiety acts as a bioisostere for phosphate groups. In vitro assays (e.g., enzymatic inhibition) guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
